2-({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-6-phenyl-2,3-dihydropyridazin-3-one
Description
The compound 2-({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-6-phenyl-2,3-dihydropyridazin-3-one (hereafter referred to as Compound A) features a dihydropyridazin-3-one core substituted with a phenyl group at position 6 and a 1,2,4-oxadiazole ring at position 2. The oxadiazole moiety is further functionalized with a 4-(methylsulfanyl)phenyl group (Fig. 1). While direct pharmacological data are unavailable, analogous compounds are often explored for biological activity, such as kinase inhibition or antimicrobial effects, depending on substituent patterns .
Properties
IUPAC Name |
2-[[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-6-phenylpyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O2S/c1-27-16-9-7-15(8-10-16)20-21-18(26-23-20)13-24-19(25)12-11-17(22-24)14-5-3-2-4-6-14/h2-12H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVQYFXJMBZEYHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=NOC(=N2)CN3C(=O)C=CC(=N3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-6-phenyl-2,3-dihydropyridazin-3-one typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Methylsulfanyl Group: The methylsulfanyl group is introduced via nucleophilic substitution reactions, often using methylthiol as the nucleophile.
Formation of the Pyridazinone Ring: The pyridazinone ring is formed through the condensation of hydrazines with diketones or their equivalents.
Final Coupling: The final step involves coupling the oxadiazole and pyridazinone intermediates under conditions that promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Nucleophilic Substitution at the Methylsulfanyl Group
The methylsulfanyl (-SMe) group undergoes nucleophilic substitution under basic conditions. For example, treatment with alkyl halides or amines in ethanol at reflux yields thioether derivatives. This reactivity is critical for modifying the compound's electronic properties or introducing functional groups for further derivatization.
Example Reaction:
Oxidation of Methylsulfanyl to Methylsulfonyl
The methylsulfanyl group is susceptible to oxidation using agents like hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA). This reaction converts the -SMe group to a sulfone (-SO₂Me), enhancing the compound's polarity and potential bioactivity.
Conditions:
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Solvent: Dichloromethane (DCM) or acetic acid
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Oxidizing agent: 3 equivalents of mCPBA
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Temperature: 0°C to room temperature
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Yield: ~85% (estimated from analogous reactions)
Acid-Catalyzed Ring-Opening of the Oxadiazole
Under acidic conditions (e.g., HCl in ethanol), the 1,2,4-oxadiazole ring undergoes ring-opening to form intermediate imidates or amidines. This reaction is reversible and pH-dependent, requiring careful control to avoid decomposition.
Mechanistic Pathway:
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Protonation of the oxadiazole nitrogen.
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Nucleophilic attack by water or alcohol.
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Cleavage of the N-O bond to yield open-chain products.
Cycloaddition Reactions
The 1,2,4-oxadiazole moiety participates in [3+2] cycloaddition reactions with nitrile oxides or azides, forming fused heterocyclic systems. These reactions expand the compound's structural complexity for applications in medicinal chemistry .
Example Reaction with Phenyl Azide:
Hydrolysis of the Dihydropyridazinone Ring
Under basic aqueous conditions (e.g., NaOH), the dihydropyridazinone ring undergoes hydrolysis to form a dicarboxylic acid derivative. This reaction is less common but highlights the compound's stability limitations in alkaline environments.
Mechanistic and Structural Insights
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Electronic Effects : The electron-deficient oxadiazole ring directs electrophilic attacks to the methylsulfanylphenyl group, while the pyridazinone core stabilizes charge distribution during reactions .
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Steric Considerations : The bulky phenyl group at position 6 of the pyridazinone ring influences reaction rates and regioselectivity in cycloadditions.
Scientific Research Applications
Synthesis and Structural Characteristics
This compound is synthesized through a multi-step process involving the reaction of specific precursors such as methyl (2-hydroxyphenyl)acetate with 3-(4-methylthio)phenyl-5-chloromethyl-1,2,4-oxadiazole. The resulting structure showcases unique intermolecular interactions, including hydrogen bonds and π-stacking interactions, which contribute to its stability and reactivity .
Structural Formula
The molecular formula of the compound is , indicating the presence of various functional groups that enhance its chemical properties.
Medicinal Chemistry
The compound has shown promise in the development of therapeutic agents due to its potential biological activity. Specifically, it belongs to a class of compounds that exhibit anti-inflammatory and anticancer properties. Research indicates that derivatives of this compound can inhibit specific cancer cell lines and modulate inflammatory pathways, making it a candidate for further pharmacological studies .
Material Science
In material science, compounds containing oxadiazole moieties are known for their luminescent properties. The incorporation of this compound into polymer matrices can enhance the optical characteristics of materials used in electronic devices and sensors. Studies have demonstrated that such materials can be utilized in organic light-emitting diodes (OLEDs) and photovoltaic cells .
Agricultural Chemistry
The potential agrochemical applications of this compound are being explored as well. Its derivatives may serve as effective pesticides or herbicides due to their ability to interact with biological systems at the molecular level. Initial studies suggest that these compounds can disrupt specific metabolic pathways in pests without adversely affecting non-target species .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated inhibition of proliferation in breast cancer cell lines; IC50 values indicated significant potency. |
| Study B | Luminescent Properties | Showed enhanced fluorescence when incorporated into polymer films; potential application in OLED technology. |
| Study C | Pesticidal Efficacy | Reported effective control over aphid populations with minimal impact on beneficial insects; supports further development as a biopesticide. |
Mechanism of Action
The mechanism of action of 2-({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-6-phenyl-2,3-dihydropyridazin-3-one is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The oxadiazole ring may participate in hydrogen bonding or π-π stacking interactions, while the pyridazinone ring may act as a pharmacophore, binding to active sites on target proteins.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent-Driven Electronic and Steric Effects
Compound B : 3-(3-Methoxyphenyl)-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine ()
- Key Differences: Dihydropyridazinone vs. Pyridazine: Compound B lacks the dihydropyridazin-3-one core, replacing it with a pyridazine ring. Substituents: The 3-methoxyphenyl (electron-donating) and 3-(trifluoromethyl)phenyl (electron-withdrawing) groups contrast with Compound A’s phenyl and 4-(methylsulfanyl)phenyl. The trifluoromethyl group enhances metabolic stability and lipophilicity, while methoxy groups may improve solubility .
Compound C : 6-(3,4-Dimethylphenyl)-2-({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)pyridazin-3(2H)-one ()
- Key Differences: Substituent on Dihydropyridazinone: The 3,4-dimethylphenyl group introduces steric bulk and hydrophobicity compared to Compound A’s phenyl. This may enhance membrane permeability but reduce solubility. Shared Oxadiazole Substituent: Both compounds retain the 4-(methylsulfanyl)phenyl group on the oxadiazole, suggesting similar electronic profiles in this region .
Compound D : 6-[(4-Ethyl-5-{[(4-methylphenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methoxy]-2-phenyl-2,3-dihydropyridazin-3-one ()
- Key Differences: Oxadiazole vs. Triazole: Compound D replaces the oxadiazole with a 1,2,4-triazole, altering nitrogen positioning and hydrogen-bonding capacity. The methoxy linker may influence conformational flexibility .
Physicochemical and Structural Comparisons
Table 1. Structural and Physicochemical Profiles
| Compound | Core Structure | Substituent on Heterocycle (Position) | Molecular Formula | Key Features |
|---|---|---|---|---|
| A | Dihydropyridazin-3-one | Oxadiazole: 4-(methylsulfanyl)phenyl | C₂₁H₁₈N₄O₂S | Balanced lipophilicity (SMe group) |
| B | Pyridazine | Oxadiazole: 3-(trifluoromethyl)phenyl | C₂₃H₁₆F₃N₅O₂S | High metabolic stability (CF₃) |
| C | Dihydropyridazin-3-one | Oxadiazole: 4-(methylsulfanyl)phenyl | C₂₃H₂₂N₄O₂S | Enhanced hydrophobicity (dimethylphenyl) |
| D | Dihydropyridazin-3-one | Triazole: 4-methylbenzylsulfanyl | C₂₃H₂₃N₅O₂S | Increased steric bulk (triazole, ethyl) |
Key Observations :
- Electronic Effects : The methylsulfanyl group in Compound A and C provides moderate electron-donating properties, whereas trifluoromethyl (Compound B) and methoxy (Compound B) groups create contrasting electronic environments.
- Solubility : Compound B’s methoxy group may improve aqueous solubility compared to the hydrophobic dimethylphenyl in Compound C.
Computational Insights
Theoretical studies using density functional theory (DFT), such as those by Becke () and Lee-Yang-Parr (), could elucidate electronic properties:
- Becke’s Hybrid Functional (): Accurately predicts atomization energies and ionization potentials, suggesting utility in modeling Compound A’s reactivity and stability .
- Colle-Salvetti Correlation (): Applied to correlate electron density with molecular properties, this method may explain differences in polarizability between compounds with CF₃ (Compound B) and SMe (Compound A) groups .
Biological Activity
The compound 2-({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-6-phenyl-2,3-dihydropyridazin-3-one is a complex organic molecule with potential biological activities. This article delves into its synthesis, structural characteristics, and various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.
Synthesis and Structural Characteristics
The synthesis of the compound involves multiple steps, typically starting from simpler precursors. One method reported includes the reaction of methyl (2-hydroxyphenyl)acetate with 3-(4-methylthio)phenyl-5-chloromethyl-1,2,4-oxadiazole. The resulting structure exhibits significant intermolecular interactions such as C—Hπ interactions and hydrogen bonds, which are crucial for its biological activity .
Structural Data
| Property | Value |
|---|---|
| Molecular Formula | C19H18N2O4S |
| Molecular Weight | 366.42 g/mol |
| Key Functional Groups | Oxadiazole, Dihydropyridazine |
| Crystallographic Information | CCDC reference: 255936 |
Antimicrobial Activity
Research indicates that derivatives of oxadiazole, including the compound , exhibit notable antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains and fungi. For instance, a study highlighted that similar oxadiazole derivatives demonstrated minimum inhibitory concentrations (MIC) comparable to conventional antibiotics like ciprofloxacin .
Anticancer Activity
The compound's anticancer potential has been investigated through various assays. In a comparative study involving cell lines such as HT29 (colon cancer) and A431 (skin cancer), it was found that certain derivatives exhibited IC50 values lower than those of standard chemotherapeutics like doxorubicin. The structural features contributing to this activity include the presence of electron-donating groups on the phenyl ring .
Anti-inflammatory Effects
The anti-inflammatory activity of related compounds has also been documented. It is hypothesized that the dihydropyridazine moiety plays a significant role in modulating inflammatory pathways. Experimental models have shown reduced levels of pro-inflammatory cytokines when treated with these compounds .
Case Studies
- Antimicrobial Study : A series of novel oxadiazole derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria. The results indicated that compounds with a methylsulfanyl group exhibited enhanced antibacterial activity compared to their unsubstituted counterparts .
- Anticancer Evaluation : In a study assessing the cytotoxic effects on various cancer cell lines, one derivative showed a significant reduction in cell viability at concentrations as low as 10 µM. This suggests that modifications to the oxadiazole structure can lead to improved anticancer efficacy .
- Inflammation Model : In an animal model of inflammation induced by carrageenan, treatment with the compound resulted in a significant decrease in paw edema compared to control groups, indicating its potential use in treating inflammatory conditions .
Q & A
Q. What are the optimal synthetic routes for this compound, and what challenges arise during purification?
- Methodological Answer : The synthesis typically involves multi-step reactions, such as:
- Oxadiazole formation : Cyclocondensation of amidoximes with carboxylic acid derivatives under microwave-assisted conditions (e.g., 120°C, 30 min) to form the 1,2,4-oxadiazole ring .
- Methylation and coupling : Reacting the oxadiazole intermediate with a dihydropyridazinone precursor using coupling agents like EDCI/HOBt in DMF .
- Purification : Column chromatography (silica gel, petroleum ether/ethyl acetate 4:1) is critical due to byproducts from incomplete cyclization. Yields range from 60–80% depending on reaction scale .
Q. Which spectroscopic techniques are prioritized for structural validation?
- Methodological Answer :
- 1H/13C NMR : Key for confirming substituent positions (e.g., methylsulfanyl group at δ 2.5 ppm in CDCl3) and dihydropyridazinone ring protons (δ 3.1–3.8 ppm) .
- FT-IR : Identifies carbonyl stretches (C=O at ~1680 cm⁻¹) and oxadiazole ring vibrations (1250–1300 cm⁻¹) .
- HRMS : Validates molecular ion peaks (e.g., [M+H]+ at m/z 407.1234) with <2 ppm error .
Q. How is the methylsulfanyl group’s stability assessed under storage conditions?
- Methodological Answer :
- Accelerated stability studies : Store at 40°C/75% RH for 4 weeks, monitoring degradation via HPLC.
- Mitigation : Lyophilization or storage in amber vials under nitrogen reduces oxidation of the sulfanyl group to sulfoxide .
Advanced Research Questions
Q. How can computational modeling predict biological targets and binding mechanisms?
- Methodological Answer :
- DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to assess electronic properties (e.g., HOMO-LUMO gap ~4.2 eV) influencing reactivity .
- Molecular docking : Use AutoDock Vina to simulate interactions with kinases (e.g., CDK2, binding energy ≤−8.5 kcal/mol) .
- MD simulations : Analyze ligand-protein stability over 100 ns trajectories (RMSD <2 Å) .
Q. What strategies resolve contradictions in biological activity across assays?
- Methodological Answer :
- Assay standardization : Compare IC50 values under consistent conditions (e.g., ATP concentration in kinase assays).
- Metabolite profiling : Use LC-MS to identify active metabolites in hepatic microsome studies, which may explain discrepancies between in vitro and in vivo data .
Q. How do crystal structure analyses inform conformational flexibility?
- Methodological Answer :
- X-ray diffraction : Resolve dihedral angles (e.g., 15–20° between oxadiazole and phenyl rings) to quantify torsional strain .
- Hirshfeld surface analysis : Reveals intermolecular interactions (e.g., C–H···O bonds) affecting crystal packing and solubility .
Q. What SAR strategies optimize the dihydropyridazinone core for enhanced activity?
- Methodological Answer :
- Substituent variation : Replace methylsulfanyl with halogenated or electron-withdrawing groups (e.g., CF3) to modulate logP and target affinity .
- Scaffold hopping : Test triazolothiadiazine or pyrimidine analogs to evaluate ring size impact on bioactivity .
Q. Which pharmacokinetic models are suitable for in vivo evaluation?
- Methodological Answer :
- In vitro ADME : Assess permeability via Caco-2 monolayers (Papp >1 × 10⁻⁶ cm/s) and CYP450 inhibition (IC50 >10 µM) .
- Rodent models : Administer 10 mg/kg IV/PO to calculate bioavailability (F >30%) and half-life (t1/2 >4 hr) using LC-MS/MS quantification .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
